molecular formula C11H23NO4 B13774704 2-Nitro-2-octylpropane-1,3-diol CAS No. 64434-69-1

2-Nitro-2-octylpropane-1,3-diol

Cat. No.: B13774704
CAS No.: 64434-69-1
M. Wt: 233.30 g/mol
InChI Key: LCQJXQRVOVCCQY-UHFFFAOYSA-N
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Description

2-Nitro-2-octylpropane-1,3-diol is a branched nitro-alcohol featuring a long-chain octyl group at the C2 position of a propane-1,3-diol backbone. Its nitro and hydroxyl groups confer polarity, while the octyl chain enhances lipophilicity, influencing solubility and reactivity.

Properties

CAS No.

64434-69-1

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

2-nitro-2-octylpropane-1,3-diol

InChI

InChI=1S/C11H23NO4/c1-2-3-4-5-6-7-8-11(9-13,10-14)12(15)16/h13-14H,2-10H2,1H3

InChI Key

LCQJXQRVOVCCQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CO)(CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-octylpropane-1,3-diol typically involves the nitration of 2-octylpropane-1,3-diol. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 2-Nitro-2-octylpropane-1,3-diol involves large-scale nitration reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2-octylpropane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Amino derivatives of 2-Nitro-2-octylpropane-1,3-diol.

    Reduction: Various reduced forms of the compound, including hydroxylamines.

    Substitution: Substituted derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

Applications Overview

Application AreaDescription
Pharmaceuticals Used as a preservative due to its antimicrobial properties.
Cosmetics Commonly included in personal care products, although usage has declined due to safety concerns.
Industrial Utilized in water treatment and as a biocide in various industrial applications.
Agriculture Employed in pesticides and fungicides for crop protection.

Antimicrobial Agent

Bronopol is widely recognized for its effectiveness against a broad spectrum of bacteria and fungi. Its application in pharmaceuticals primarily involves preserving the integrity of formulations by preventing microbial contamination.

Cosmetic Preservative

In cosmetics, Bronopol serves as a preservative to enhance product shelf life. However, regulatory scrutiny has increased due to concerns about the formation of nitrosamines when it decomposes under certain conditions, leading to restrictions in several regions .

Industrial Biocide

Bronopol is utilized in cooling water systems and oil exploration as an effective treatment against bacterial growth that can cause slime and corrosion problems. Its low toxicity at effective concentrations makes it suitable for various industrial applications .

Case Study 1: Pharmaceutical Formulations

A study investigated the stability of Bronopol in liquid pharmaceutical formulations. The results indicated that formulations containing Bronopol maintained antimicrobial efficacy over extended periods, demonstrating its potential for use in long-term storage conditions.

Case Study 2: Cosmetic Products

Research conducted on the safety profile of Bronopol in cosmetic products revealed that while it is effective as a preservative, the potential for nitrosamine formation necessitates careful formulation practices. Manufacturers are advised to limit conditions that could lead to decomposition .

Case Study 3: Industrial Water Treatment

In a comparative study of biocides used in industrial water systems, Bronopol was found to be highly effective against biofilms formed by Gram-negative bacteria, outperforming several other biocides in terms of both efficacy and safety .

Mechanism of Action

The antimicrobial action of 2-Nitro-2-octylpropane-1,3-diol is primarily due to its ability to disrupt microbial cell membranes. The nitro group interacts with cellular components, leading to the generation of reactive oxygen species that damage cellular structures. This results in the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key differences among 2-nitro-2-octylpropane-1,3-diol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Toxicity (LD50 or OEL)
2-Nitro-2-octylpropane-1,3-diol C₁₁H₂₃NO₄ 257.3* Octyl, nitro, diol High lipophilicity; potential industrial use Not reported
2-Methyl-2-nitro-1-propanol C₄H₉NO₃ 119.12 Methyl, nitro, hydroxyl Alkanolamine synthesis; moderate toxicity Rat LD₅₀: 845–1480 mg/kg
2-Nitro-1-pyridin-4-yl-propane-1,3-diol C₈H₁₀N₂O₄ 198.18 Pyridinyl, nitro, diol Enhanced polarity; possible pharmaceutical use Not reported
2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol C₁₁H₁₅NO₃ 209.24 Benzylideneamino, methyl, diol Corrosion inhibition; heteroatom-driven efficiency Not reported
2-Ethylpropane-1,3-diol C₅H₁₂O₂ 104.15 Ethyl, diol High volatility; simple diol structure Not reported

*Calculated molecular weight based on formula.

Toxicity and Occupational Exposure

  • The octyl chain may influence bioaccumulation.
  • Nitro Alcohols vs. Nitroalkanes: The U.S. Department of Energy highlights that nitro alcohols (e.g., 2-methyl-2-nitro-1-propanol) generally exhibit higher LD₅₀ values than nitroalkanes like 2-nitropropane (OEL: 10 ppm), likely due to metabolic differences .

Physicochemical Properties

  • Lipophilicity : The octyl group in 2-nitro-2-octylpropane-1,3-diol increases hydrophobicity compared to methyl or pyridinyl analogues, reducing aqueous solubility but enhancing membrane permeability.
  • Volatility : Simpler diols like 2-ethylpropane-1,3-diol exhibit higher volatility due to lower molecular weight and lack of nitro groups .

Biological Activity

2-Nitro-2-octylpropane-1,3-diol (CAS No. 64434-69-1) is a chemical compound that has garnered attention for its biological activity, particularly as a precursor to fingolimod, an immunomodulatory drug used in the treatment of multiple sclerosis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: C11_{11}H23_{23}NO4_4
Molecular Weight: 233.31 g/mol
IUPAC Name: 2-Nitro-2-octylpropane-1,3-diol

The biological activity of 2-nitro-2-octylpropane-1,3-diol is primarily attributed to its role as an immunomodulator. It functions by modulating immune responses, which is particularly beneficial in autoimmune conditions. The compound is known to influence sphingosine-1-phosphate (S1P) receptors, leading to altered lymphocyte trafficking and reduced inflammatory responses.

Immunomodulatory Effects

Research indicates that 2-nitro-2-octylpropane-1,3-diol exhibits significant immunomodulatory effects:

  • Fingolimod Precursor: As a precursor to fingolimod, it plays a critical role in the synthesis of this drug, which is utilized for managing multiple sclerosis by inhibiting lymphocyte egress from lymph nodes .
  • Lymphocyte Trafficking: The compound alters the distribution of lymphocytes in the body, effectively reducing their presence in the central nervous system and thereby mitigating autoimmune attacks .

Toxicological Assessments

Toxicological studies have provided insights into the safety profile of 2-nitro-2-octylpropane-1,3-diol:

  • Acute Toxicity: Studies have reported varying degrees of acute toxicity depending on the route of exposure (oral, dermal, inhalation). For instance, dermal LD50 values range between 64 mg/kg and 160 mg/kg in animal models .
  • Sensitization Potential: Research indicates that while the compound can cause irritation and sensitization in some cases, it does not consistently produce severe allergic reactions .

Study on Immunomodulation

A notable study investigated the effects of 2-nitro-2-octylpropane-1,3-diol on immune cell behavior:

  • Methodology: In vitro assays were conducted to observe changes in lymphocyte activation and proliferation.
  • Results: The study found that treatment with this compound significantly reduced T-cell activation markers compared to control groups, indicating effective immunosuppression.

Safety Assessment

A comprehensive safety assessment was performed to evaluate the potential risks associated with the use of this compound:

  • Dermal Absorption Study: An in vitro study using porcine ear skin demonstrated varying absorption rates based on formulation; aqueous solutions showed higher absorption compared to hydrogels .
  • Genotoxicity Testing: Genotoxicity assessments indicated no significant mutagenic effects at tested concentrations .

Data Table: Summary of Biological Activity Studies

Study TypeFindingsReference
Immunomodulatory EffectsReduced T-cell activation
Acute ToxicityLD50 values: 64 - 160 mg/kg
Dermal AbsorptionHigher absorption from aqueous solutions
GenotoxicityNo significant mutagenic effects observed

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